molecular formula C21H19FN2O5 B2918642 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acrylamide CAS No. 1904609-38-6

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acrylamide

Cat. No. B2918642
CAS RN: 1904609-38-6
M. Wt: 398.39
InChI Key: NZOODEJSSPUSNS-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C21H19FN2O5 and its molecular weight is 398.39. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Applications

The study by Cesana et al. (2007) explores the synthesis of polymer-bound thiol groups on poly(2-oxazoline)s, indicating the utility of oxazoline and acrylamide derivatives in polymer science. These compounds can be functionalized and used in the development of novel materials with specific properties, such as enhanced stability or reactivity, suggesting potential applications of the given compound in material science and engineering (Cesana, Kurek, Baur, Auernheimer, & Nuyken, 2007).

Fluorescent Probes for Imaging

A study by Cui et al. (2012) on novel F-18 labeled benzoxazole derivatives as potential positron emission tomography (PET) probes for imaging of cerebral β-amyloid plaques in Alzheimer's disease showcases the application of benzoxazole derivatives in the development of diagnostic tools for neurodegenerative diseases. This suggests that structurally similar compounds might have potential as imaging agents in biomedical research (Cui, Ono, Kimura, Ueda, Nakamoto, Togashi, Okamoto, Ihara, Takahashi, Liu, & Saji, 2012).

Medicinal Chemistry

Research on benzoxazepine derivatives indicates their potential in medicinal chemistry. Lee et al. (2009) provide details on the synthesis and crystal structure of a benzoxazepine derivative, highlighting the importance of structural analysis in drug development. The intermolecular interactions observed could influence the compound's bioactivity, suggesting possible applications in designing therapeutics (Lee, King, Chenna, Owens, Freeman, Gray, & Velu, 2009).

Antimicrobial and Anticancer Agents

Kuntala et al. (2015) report on the synthesis and pharmacological evaluation of benzoxepine-1,2,3-triazole hybrids as potential antibacterial and anticancer agents. The study demonstrates the biological activity of benzoxepine derivatives against both bacterial strains and cancer cell lines, pointing to the versatile therapeutic potential of compounds with similar structures (Kuntala, Telu, Banothu, Nallapati, Anireddy, & Pal, 2015).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5/c22-16-3-5-17-15(10-16)11-24(21(26)12-27-17)8-7-23-20(25)6-2-14-1-4-18-19(9-14)29-13-28-18/h1-6,9-10H,7-8,11-13H2,(H,23,25)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOODEJSSPUSNS-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.